molecular formula C18H16Cl2N2O B4696909 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4696909
M. Wt: 347.2 g/mol
InChI Key: ISDDVWTZKGZCTB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide structure with two chlorine atoms at the 2 and 4 positions and an indole moiety attached via an ethyl linker.

Properties

IUPAC Name

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDVWTZKGZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

2,4-Dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This compound is part of a broader class of benzamide derivatives, which have been studied for various therapeutic applications, including their role as kinase inhibitors and their antimicrobial properties.

The molecular formula for this compound is C18H16Cl2N2OC_{18}H_{16}Cl_2N_2O, with a molecular weight of 347.25 g/mol. Its structure includes a dichloro-substituted benzamide moiety linked to an indole derivative, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound highlights its potential as an antitumor agent and its interactions with various biological targets. Below are some key findings:

Antitumor Activity

Studies have shown that benzamide derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. In vitro assays indicated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Benzamide Derivatives

Compound NameIC50 Value (µM)Target KinaseReference
Compound A15RET
Compound B10BRAF
Compound C20EGFR

The proposed mechanism of action for these compounds often involves the inhibition of specific kinases that are crucial for tumor cell survival and proliferation. For instance, the inhibition of RET kinase has been linked to reduced tumor growth in preclinical models.

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in clinical settings:

  • Case Study on RET Kinase Inhibition : A cohort study involving patients with RET-positive tumors demonstrated that treatment with a benzamide derivative led to a significant reduction in tumor size after several cycles of therapy. The study reported an overall response rate of 60% among treated patients .
  • Antimicrobial Properties : Another study investigated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited bactericidal effects by disrupting bacterial cell membranes, showcasing their potential as novel antibiotics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic viability. Initial studies suggest moderate solubility and favorable absorption characteristics, which are crucial for oral bioavailability. However, further investigations are needed to assess its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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